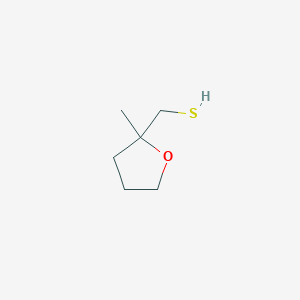
(3R)-3-ethenylpyrrolidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-ethenylpyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of an ethenyl group attached to the third carbon of the pyrrolidine ring and is commonly found in its hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-ethenylpyrrolidinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by an ethenyl group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing batch or continuous flow reactors to achieve the cyclization of precursors efficiently.
Optimized Substitution Reactions: Employing catalysts and optimized reaction conditions to ensure high yield and purity of the ethenyl-substituted pyrrolidine.
Purification and Salt Formation: Using crystallization or other purification techniques to isolate the desired product, followed by conversion to the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-ethenylpyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted pyrrolidines.
Substitution: Formation of various N-substituted pyrrolidines.
Applications De Recherche Scientifique
(3R)-3-ethenylpyrrolidinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-ethenylpyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group may participate in binding interactions, while the pyrrolidine ring can influence the overall conformation and activity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-ethenylpyrrolidinehydrochloride: The enantiomer of (3R)-3-ethenylpyrrolidinehydrochloride, differing in the spatial arrangement of the ethenyl group.
(3R)-3-ethylpyrrolidinehydrochloride: Similar structure but with an ethyl group instead of an ethenyl group.
(3R)-3-propylpyrrolidinehydrochloride: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific configuration (3R) also contributes to its unique properties and interactions in various applications.
Propriétés
Formule moléculaire |
C6H12ClN |
|---|---|
Poids moléculaire |
133.62 g/mol |
Nom IUPAC |
(3R)-3-ethenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-4-7-5-6;/h2,6-7H,1,3-5H2;1H/t6-;/m0./s1 |
Clé InChI |
AEDUVXGOGRMQCK-RGMNGODLSA-N |
SMILES isomérique |
C=C[C@H]1CCNC1.Cl |
SMILES canonique |
C=CC1CCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)

![2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)





![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)
